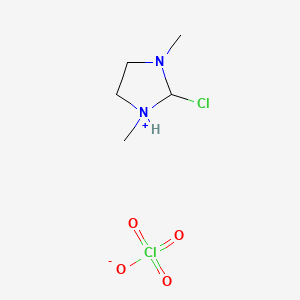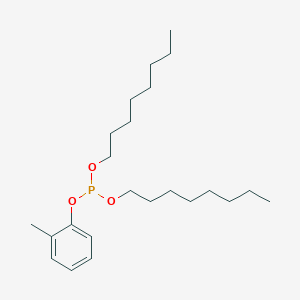![molecular formula C14H21NO2 B14626892 {(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol CAS No. 54529-08-7](/img/structure/B14626892.png)
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol is a chiral compound with a piperidine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, often using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can undergo reduction reactions to form various derivatives.
Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of different substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological molecules are of interest in understanding its potential therapeutic effects.
Industrial Applications: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of {(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanol: Shares the methoxyphenyl group but lacks the piperidine ring.
Piperidin-3-ylmethanol: Contains the piperidine ring and hydroxymethyl group but lacks the methoxyphenyl group.
Uniqueness
{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54529-08-7 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[(2S,3R)-2-[(4-methoxyphenyl)methyl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-6-4-11(5-7-13)9-14-12(10-16)3-2-8-15-14/h4-7,12,14-16H,2-3,8-10H2,1H3/t12-,14-/m0/s1 |
InChI Key |
HZRICYFRNBHVEA-JSGCOSHPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H]2[C@@H](CCCN2)CO |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(CCCN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
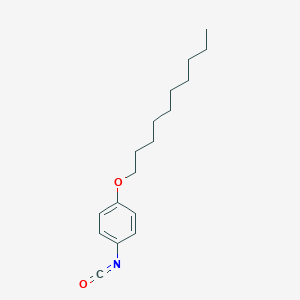
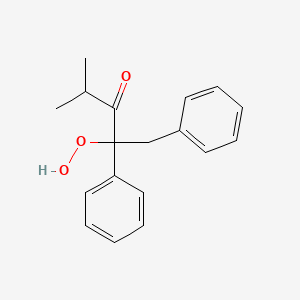
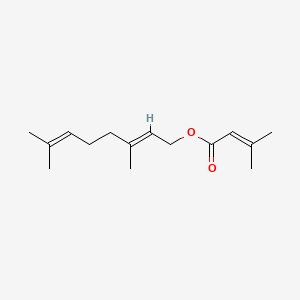
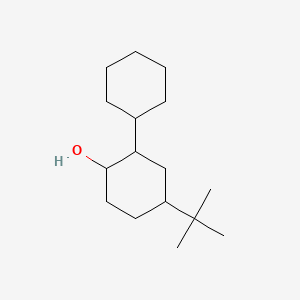

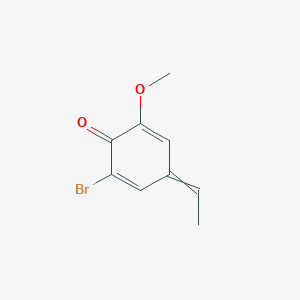
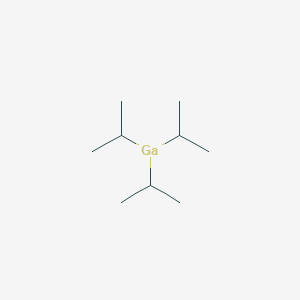
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
